N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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Overview
Description
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a complex organic compound with the molecular formula C19H18N2O3 This compound is known for its unique structural features, which include a benzyl group attached to a benzamide moiety, and a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide typically involves the reaction of benzylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can be compared with other similar compounds, such as:
N-benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-propionamide: Similar structure but with a different substitution pattern.
N-benzyl-4-(4-(5S)-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide: Another related compound with variations in the benzyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16N2O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-benzyl-4-(1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C22H16N2O3/c25-20(23-14-15-6-2-1-3-7-15)16-10-12-17(13-11-16)24-21(26)18-8-4-5-9-19(18)22(24)27/h1-13H,14H2,(H,23,25) |
InChI Key |
LADLHIOZBCHQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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